Postin

Description

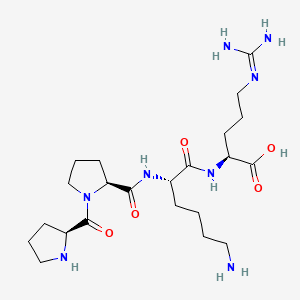

Properties

CAS No. |

103745-46-6 |

|---|---|

Molecular Formula |

C22H40N8O5 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-6-14(18(31)29-16(21(34)35)8-4-12-27-22(24)25)28-19(32)17-9-5-13-30(17)20(33)15-7-3-11-26-15/h14-17,26H,1-13,23H2,(H,28,32)(H,29,31)(H,34,35)(H4,24,25,27)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

WUUNPBLZLWVARQ-QAETUUGQSA-N |

SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

103745-46-6 |

physical_description |

Solid |

sequence |

PPKR |

Synonyms |

cystatin C, des(1-4) cystatin C, N-terminal tetrapeptide de-(1-4)-cystatin C Lys-Pro-Pro-Arg postin |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Periostin in Tissue Regeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a matricellular protein that plays a pivotal role in a wide array of biological processes, including tissue development, homeostasis, and pathological remodeling.[1][2] Initially identified for its high expression in the periosteum and periodontal ligament, its functions are now known to extend to cardiac, dermal, and connective tissues.[1][2] As a non-structural component of the extracellular matrix (ECM), Periostin modulates cell-matrix interactions, influencing cell adhesion, migration, proliferation, and differentiation.[2][3] It is a key downstream effector of signaling pathways, most notably Transforming Growth Factor-beta (TGF-β), and interacts with various cell surface receptors, including integrins, to orchestrate tissue responses to injury and mechanical stress.[4][5]

This guide provides an in-depth technical overview of Periostin's function in the regeneration of multiple tissues. It consolidates current knowledge on its molecular mechanisms, summarizes key quantitative data from preclinical studies, details common experimental protocols for its investigation, and visualizes its complex signaling networks. The information presented is intended to support researchers and drug development professionals in harnessing Periostin as a potential therapeutic target for regenerative medicine.

The Multifaceted Role of Periostin in Tissue-Specific Regeneration

Periostin's expression is typically low in most adult tissues but is rapidly and significantly upregulated following injury.[3] Its function is highly context-dependent, contributing to both adaptive repair and pathological fibrosis.

Dermal Wound Healing and Fibrosis

In the skin, Periostin is a critical mediator of the wound healing cascade. Following cutaneous injury, its expression is potently induced in the granulation tissue.[6] It is instrumental in the transition of fibroblasts into contractile myofibroblasts, a key step for wound closure.[4][7] This process is largely mediated by its role as a downstream effector of TGF-β signaling.[4][8]

Key functions in skin regeneration include:

-

Myofibroblast Differentiation: Periostin facilitates the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-positive myofibroblasts, which are essential for wound contraction.[4][6]

-

Collagen Synthesis and Organization: It promotes the synthesis of collagen and influences its fibrillogenesis and cross-linking, contributing to the structural integrity of the healing tissue.[9][10]

-

Cellular Proliferation and Migration: Periostin stimulates the proliferation and migration of fibroblasts, accelerating the formation of granulation tissue.[9]

-

Angiogenesis: It can promote the formation of new blood vessels by activating ERK1/2 and FAK pathways in endothelial cells.[9]

However, the persistent high expression of Periostin is also strongly associated with pathological skin remodeling, including the formation of hypertrophic scars and keloids.[4][8][11]

Bone Regeneration and Remodeling

Periostin is a key matricellular protein in skeletal tissues, primarily expressed in the periosteum, the connective tissue layer surrounding bone.[1][12] It is essential for bone development, strength, and the response to mechanical stress.[1][5]

During bone repair, such as fracture healing, Periostin is involved in all stages:

-

Stem Cell Activation: It contributes to the initial activation of skeletal stem cells within the periosteum following injury.[12]

-

Callus Formation: It is highly expressed in proliferating osteoblasts and undifferentiated mesenchymal cells within the fracture callus, recruiting osteoprogenitors.[2][13]

-

Osteoblast Differentiation and Function: Periostin promotes osteoblast differentiation and bone formation.[13] It directly interacts with Type I collagen, fibronectin, and Bone Morphogenetic Protein-1 (BMP-1) to enhance collagen cross-linking, a critical step for matrix maturation and mineralization.[1][13]

-

Wnt Signaling: It regulates the Wnt/β-catenin signaling pathway, a central pathway in bone formation, partly by modulating the expression of sclerostin.[13][14]

Cardiac Repair and Remodeling

While absent in the healthy adult myocardium, Periostin expression is dramatically induced in cardiac fibroblasts following ischemic injury, such as a myocardial infarction (MI).[15][16] Its role in the heart is complex, with both beneficial and detrimental effects reported.

Key functions in cardiac repair include:

-

Cardiomyocyte Proliferation: Periostin has been shown to induce differentiated cardiomyocytes to re-enter the cell cycle, promoting myocardial regeneration and improving ventricular function post-MI.[17] This effect is mediated through the activation of integrins and the PI3K/Akt pathway.[17]

-

Fibrosis and Scar Formation: As a pro-fibrotic factor, Periostin is a major effector in MI-induced fibrosis.[15] It promotes collagen deposition and cross-linking, which is crucial for forming a stable scar to prevent ventricular wall rupture.[15][16]

-

Adverse Remodeling: Chronic overexpression of Periostin contributes to maladaptive remodeling and cardiac fibrosis, leading to impaired ventricular compliance and diastolic dysfunction.[18]

Targeting Periostin is therefore a candidate therapeutic strategy for regulating MI-induced fibrosis, though the timing of intervention is critical to balance scar stability with functional recovery.[15]

Periodontal Ligament (PDL) Regeneration

The PDL is a specialized connective tissue that anchors teeth to the alveolar bone, and it experiences constant mechanical stress.[1] Periostin is constitutively and highly expressed in the PDL and is fundamental to its integrity and homeostasis.[19][20]

In periodontal regeneration, Periostin:

-

Promotes Cell Migration and Fibrillogenesis: It stimulates the migration of fibroblasts and osteoblasts and is crucial for collagen fibrillogenesis, aiding the regeneration of both the PDL and alveolar bone after injury or surgery.[19][20][21]

-

Regulates Differentiation: A specific isoform, PDL-POSTN, has been shown to positively regulate the differentiation of PDL cells into osteoblasts and cementoblasts through the integrin αvβ3-FAK signaling pathway.[22]

-

Responds to Mechanical Stress: Its expression is induced by mechanical forces, highlighting its role in the adaptive remodeling of periodontal tissues.[5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical models investigating the function of Periostin in tissue regeneration.

Table 1: Effect of Periostin on Cutaneous Wound Healing in Mice

| Parameter | Model | Time Point | Wild-Type (Postn+/+) | Periostin Knockout (Postn-/-) | Fold Change/Difference | Citation |

|---|---|---|---|---|---|---|

| Wound Area (% of Initial) | 6mm full-thickness excisional wound | Day 5 | 30% | 64% | 2.13-fold larger wound | [6] |

| Wound Area (% of Initial) | 6mm full-thickness excisional wound | Day 7 | 17% | 41% | 2.41-fold larger wound |[6] |

Table 2: Periostin Expression in Cardiac Remodeling in Rats

| Parameter | Model | Time Point | Control | EAM-Induced | Fold Change vs. Control | Citation |

|---|---|---|---|---|---|---|

| Periostin Protein Level (Relative) | Experimental Autoimmune Myocarditis (EAM) | Day 21 Post-Immunization | 1.00 | 6.17 ± 1.12 | ~6.2-fold increase | [23] |

| Periostin Protein Level (Relative) | Experimental Autoimmune Myocarditis (EAM) | Day 28 Post-Immunization | 1.00 | 9.48 ± 1.86 | ~9.5-fold increase |[23] |

Table 3: Periostin Levels in Human Periodontal Disease

| Parameter | Patient Group | Condition | Periostin Level (Arbitrary Units) | Comparison | Citation |

|---|---|---|---|---|---|

| Gingival Crevicular Fluid (GCF) Level | Healthy vs. Chronic Periodontitis (CP) | Baseline | Significantly higher in Healthy | Significantly lower in CP (P < 0.01) | [24] |

| Gingival Crevicular Fluid (GCF) Level | CP Patients | Post-NSPT vs. Baseline | Significantly increased | P < 0.001 | [24] |

(NSPT: Non-Surgical Periodontal Treatment)

Molecular Mechanisms and Signaling Pathways

Periostin functions as a critical signaling hub in the extracellular matrix. It does not have intrinsic enzymatic activity but exerts its effects by binding to cell surface receptors, primarily integrins, and interacting with other ECM components.[3][25]

Integrin-Mediated Signaling

Periostin's four fasciclin-like (FAS1) domains are responsible for binding to several integrin heterodimers, including αvβ1, αvβ3, αvβ5, and α6β4.[3][17][25] This interaction triggers the activation of multiple intracellular signaling cascades that regulate cell behavior.

-

PI3K/Akt Pathway: Binding of Periostin to integrins frequently leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a central regulator of cell survival, proliferation, and migration in various contexts, including cardiac repair and fibroblast activation.[9][14][17]

-

ERK/FAK Pathway: Activation of Extracellular Signal-Regulated Kinase (ERK) and Focal Adhesion Kinase (FAK) pathways downstream of integrin engagement is crucial for Periostin-mediated angiogenesis and cell migration.[9]

-

Wnt/β-catenin Pathway: In bone, Periostin can stimulate bone formation through a Wnt/β-catenin-dependent mechanism, promoting the nuclear translocation of β-catenin and subsequent transcription of target genes.[13][14]

-

mTOR Pathway: In response to mechanical stress, Periostin activates the mammalian Target of Rapamycin (mTOR) signaling pathway, which is required to promote epithelial cell migration and proliferation during tissue repair.[26]

Role in the TGF-β Signaling Axis

Periostin is a well-established downstream target and effector of the TGF-β signaling pathway, particularly in the context of fibrosis.[4][15] TGF-β, a potent pro-fibrotic cytokine, induces the expression of Periostin in fibroblasts. Periostin, in turn, is essential for mediating key fibrotic actions of TGF-β, such as the differentiation of fibroblasts into myofibroblasts and the excessive deposition of ECM proteins like collagen.[1][4] This creates a positive feedback loop that can drive the progression of fibrosis in tissues like the skin, heart, and lungs.[1][9]

Key Experimental Protocols

Investigating the function of Periostin requires a combination of in vivo animal models, in vitro cell culture systems, and molecular biology techniques.

In Vivo: Murine Full-Thickness Excisional Wound Model

This model is widely used to study Periostin's role in dermal wound healing.[6]

-

Animal Model: Age- and sex-matched Periostin knockout (Postn-/-) mice and their wild-type (Postn+/+) littermates are used.[6]

-

Procedure:

-

Mice are anesthetized, and the dorsal skin is shaved and sterilized.

-

A 6-mm full-thickness excisional wound is created using a sterile biopsy punch.[6]

-

Wounds are left uncovered. Digital photographs are taken at specified time points (e.g., days 0, 3, 5, 7) with a scale bar for reference.

-

Wound area is quantified using image analysis software (e.g., ImageJ). The percentage of the initial wound area is calculated to determine the rate of closure.[6]

-

-

Tissue Analysis: At the end of the experiment, mice are euthanized, and the entire wound bed with surrounding skin is harvested. Tissues are then processed for:

-

Histology: Paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition/fibrosis.[11]

-

Immunohistochemistry (IHC)/Immunofluorescence (IF): Staining for α-SMA to identify myofibroblasts and for Periostin to determine its localization.[6]

-

Gene/Protein Expression: RNA or protein is extracted from the wound tissue for analysis by RT-qPCR or Western blotting, respectively.[6]

-

In Vitro: Fibroblast Contraction Assay

This assay assesses the ability of fibroblasts to contract a collagen matrix, a function dependent on myofibroblast differentiation, which is modulated by Periostin.[6]

-

Cell Source: Primary dermal fibroblasts are isolated from Postn-/- and Postn+/+ mice.

-

Procedure:

-

Fibroblasts are cultured and expanded.

-

Cells are trypsinized and resuspended in serum-free medium.

-

A solution of Type I collagen is prepared on ice and neutralized. The fibroblast suspension is mixed with the collagen solution.

-

The mixture is pipetted into cell culture plates and allowed to polymerize at 37°C, forming a cell-seeded collagen gel.

-

The gels are then gently detached from the sides of the well to create an "anchored matrix" that mimics the mechanical environment of granulation tissue.[6]

-

The plate is incubated, and the degree of gel contraction is quantified over time, either by measuring the diameter/area of the gel or by measuring the final weight of the dehydrated gel.[6]

-

Protein and Gene Expression Analysis

-

Western Blotting:

-

Protein is extracted from cells or tissues using lysis buffers.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for Periostin (e.g., Rabbit mAb #20302) or another target protein (e.g., α-SMA, GAPDH).[23][27]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal is detected using a chemiluminescent substrate and an imaging system. Band intensity is quantified relative to a loading control.[23]

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Total RNA is isolated from cells or tissues.

-

RNA quality and quantity are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The qPCR reaction is performed using the cDNA, gene-specific primers for Periostin and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target gene is calculated using the ΔΔCt method.[6]

-

Conclusion and Future Directions

Periostin is a master regulator of tissue remodeling and regeneration. Its diverse functions across skin, bone, heart, and periodontal tissues underscore its importance as both a mediator of physiological repair and a driver of pathological fibrosis. The signaling pathways it modulates—including the PI3K/Akt, Wnt, and mTOR pathways—are central to cell fate decisions in response to injury.

For drug development professionals, Periostin presents a compelling but challenging target. Its pro-regenerative effects, such as promoting cardiomyocyte proliferation and bone repair, suggest that agonistic approaches or targeted delivery of Periostin could be beneficial.[14][17] Conversely, its profound pro-fibrotic activity in chronic conditions like heart failure and skin scarring indicates that antagonistic strategies could prevent adverse remodeling.[4][15] The key challenge lies in the context-dependent and temporal nature of its function. Future research must focus on elucidating the roles of specific Periostin splice variants, understanding the precise molecular interactions that dictate its functional outcomes, and developing therapeutic strategies that can selectively modulate its activity for optimal tissue regeneration without inducing pathological side effects.

References

- 1. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional role of periostin in development and wound repair: implications for connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Periostin as a Multifunctional Modulator of the Wound Healing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periostin modulates myofibroblast differentiation during full-thickness cutaneous wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Spatiotemporal expression of periostin during skin development and incisional wound healing: lessons for human fibrotic scar formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mednexus.org [mednexus.org]

- 10. Periostin in skin tissue and skin-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spatiotemporal expression of periostin during skin development and incisional wound healing: lessons for human fibrotic scar formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Periostin in Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. esceo.org [esceo.org]

- 14. Periostin Accelerates Bone Healing Mediated by Human Mesenchymal Stem Cell-Embedded Hydroxyapatite/Tricalcium Phosphate Scaffold | PLOS One [journals.plos.org]

- 15. Defining the timeline of periostin upregulation in cardiac fibrosis following acute myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of periostin in cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Periostin induces proliferation of differentiated cardiomyocytes and promotes cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Periostin Is a Novel Factor in Cardiac Remodeling After Experimental and Clinical Unloading of the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functions of Periostin in Dental Tissues and Its Role in Periodontal Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functions of Periostin in dental tissues and its role in periodontal tissues' regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functions of Periostin in dental tissues and its role in periodontal tissues’ regeneration | Semantic Scholar [semanticscholar.org]

- 22. Characterization of a Novel Periodontal Ligament-specific Periostin Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunohistochemical analysis of periostin in the hearts of Lewis rats with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gingival crevicular fluid periostin levels in chronic periodontitis patients following nonsurgical periodontal treatment with low-level laser therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Periostin (E5F2S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

The Role of Periostin in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Periostin, a matricellular protein of the fasciclin family, has emerged as a critical regulator of extracellular matrix (ECM) remodeling in both physiological and pathological processes. Its expression is often low in adult tissues but is significantly upregulated in response to injury, inflammation, and in various diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of the multifaceted role of Periostin in ECM dynamics, with a focus on its molecular interactions, signaling pathways, and the quantitative effects of its presence or absence. Detailed experimental protocols for studying Periostin's function and illustrative diagrams of key signaling pathways are provided to support further research and therapeutic development.

Introduction to Periostin and its Function in the ECM

Periostin is a secreted, approximately 90-kDa protein that functions as a scaffold for the assembly of other ECM components and modulates cell-matrix interactions.[1] It is characterized by an N-terminal EMI domain, four tandem fasciclin-1 (FAS1) domains, and a variable C-terminal domain arising from alternative splicing.[2] Unlike structural ECM proteins, Periostin does not form the primary scaffold of tissues but rather orchestrates the assembly and modification of the ECM, influencing tissue mechanics and cell behavior.[3]

Its primary roles in ECM remodeling include:

-

Collagen Fibrillogenesis and Cross-linking: Periostin directly interacts with type I collagen and influences the formation and maturation of collagen fibrils.[4][5] It also promotes the enzymatic cross-linking of collagen by enhancing the activity of lysyl oxidase (LOX), a process crucial for the tensile strength of connective tissues.[6]

-

Interaction with other ECM Proteins: Periostin binds to a variety of ECM molecules, including fibronectin, tenascin-C, and laminin, creating a complex and dynamic microenvironment.[1][6] These interactions are fundamental to the structural integrity and signaling capacity of the ECM.

-

Cellular Adhesion, Migration, and Differentiation: By binding to cell surface integrins, particularly αvβ3 and αvβ5, Periostin activates intracellular signaling pathways that regulate cell adhesion, migration, and the differentiation of fibroblasts into myofibroblasts, a key event in tissue repair and fibrosis.[6][7]

Quantitative Effects of Periostin on ECM Remodeling

The functional significance of Periostin in ECM remodeling is underscored by quantitative data from studies utilizing Periostin-deficient (knockout) mouse models. These studies reveal significant alterations in the structure and biomechanical properties of connective tissues in the absence of Periostin.

| Parameter | Wild-Type (WT) Mice | Periostin Knockout (-/-) Mice | Key Findings & Significance | Reference |

| Collagen Fibril Diameter (Skin Dermis) | Normal distribution with a mean diameter of approximately 85-95 nm. | Significant reduction in mean fibril diameter, with a shift towards smaller fibrils (mean diameter ~70-80 nm). | Demonstrates aberrant collagen fibrillogenesis and impaired fibril maturation in the absence of Periostin, leading to compromised tissue integrity. | [4] |

| Collagen Cross-linking (Tendon) | Higher denaturation temperature, indicative of a greater degree of collagen cross-linking. | Lower collagen denaturation temperature as measured by Differential Scanning Calorimetry (DSC). | Reduced thermal stability of collagen in knockout mice points to decreased intermolecular cross-linking, affecting the biomechanical properties of the tissue. | [4][5] |

| Fibroblast Contraction of Collagen Gel | Significant contraction of the collagen matrix over time. | Markedly reduced ability to contract the collagen matrix. | Highlights the role of Periostin in promoting the contractile function of fibroblasts, a critical process in wound closure and tissue remodeling. | [8] |

| Myofibroblast Differentiation (Wound Healing) | Abundant α-smooth muscle actin (α-SMA)-positive myofibroblasts in the granulation tissue. | Significant reduction in the number of α-SMA-positive myofibroblasts. | Indicates that Periostin is a key mediator of fibroblast-to-myofibroblast differentiation, a central event in fibrotic responses. | [9] |

Key Signaling Pathways Involving Periostin

Periostin's influence on ECM remodeling is mediated through its interaction with various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.

The TGF-β and Periostin Crosstalk

TGF-β is a potent inducer of fibrosis and ECM protein synthesis. Periostin is a downstream target of TGF-β signaling, and in turn, Periostin can amplify TGF-β signaling, creating a positive feedback loop that drives fibrotic processes.[10][11] This crosstalk is crucial in the pathogenesis of various fibrotic diseases. The interaction converges on the phosphorylation of Smad3, a key downstream effector of the canonical TGF-β pathway.[10][11]

Periostin's Role in Collagen Cross-linking

Periostin facilitates the cross-linking of collagen fibers, a critical step for the mechanical stability of the ECM. It achieves this by interacting with Bone Morphogenetic Protein-1 (BMP-1), which in turn proteolytically activates Lysyl Oxidase (LOX). Activated LOX then catalyzes the formation of covalent cross-links between collagen molecules.[6]

Experimental Protocols for Studying Periostin in ECM Remodeling

Analysis of Collagen Fibril Ultrastructure by Transmission Electron Microscopy (TEM)

Objective: To visualize and quantify collagen fibril diameter and organization in tissues from wild-type versus Periostin knockout mice.

Methodology:

-

Tissue Preparation:

-

Euthanize mice and immediately dissect the tissue of interest (e.g., skin, tendon).

-

Fix small tissue pieces (approx. 1 mm³) in 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4) overnight at 4°C.

-

Wash the samples three times in 0.1 M cacodylate buffer.

-

Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.

-

Wash again in cacodylate buffer and then dehydrate through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltrate with propylene (B89431) oxide and embed in epoxy resin.

-

-

Ultrathin Sectioning:

-

Polymerize the resin blocks at 60°C for 48 hours.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Collect sections on copper grids.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Examine the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.

-

Capture images of cross-sectioned collagen fibrils at high magnification (e.g., 50,000x).

-

-

Quantitative Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the diameter of at least 200-300 individual collagen fibrils per sample.

-

Generate histograms to visualize the distribution of fibril diameters and calculate the mean diameter for each experimental group.

-

Assessment of Collagen Cross-linking by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of collagen as an indirect measure of the degree of intermolecular cross-linking.

Methodology:

-

Sample Preparation:

-

Isolate fresh tissue (e.g., tendon) and remove any non-collagenous material.

-

Weigh small samples (5-10 mg) into aluminum DSC pans.

-

Hermetically seal the pans to prevent dehydration during the experiment.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the samples at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the denaturation of collagen (e.g., 30°C to 90°C).

-

Record the differential heat flow as a function of temperature.

-

-

Data Interpretation:

-

The denaturation of collagen will appear as an endothermic peak on the thermogram.

-

Determine the peak denaturation temperature (Td), which represents the temperature at which the maximum rate of denaturation occurs.

-

A higher Td indicates greater thermal stability and, by inference, a higher degree of collagen cross-linking.

-

In Vitro Fibroblast Contraction Assay

Objective: To assess the ability of fibroblasts to contract a collagen matrix in the presence or absence of Periostin.

Methodology:

-

Cell Culture and Gel Preparation:

-

Culture primary dermal fibroblasts isolated from wild-type and Periostin knockout mice.

-

Prepare a collagen gel solution on ice by mixing type I collagen, culture medium, and a neutralizing buffer.

-

Resuspend fibroblasts in the collagen solution at a final concentration of approximately 2 x 10^5 cells/mL.

-

-

Gel Polymerization and Release:

-

Pipette the cell-collagen suspension into a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, gently detach the gels from the sides and bottom of the wells using a sterile pipette tip to allow for free-floating contraction.

-

-

Measurement of Contraction:

-

Incubate the plates at 37°C and monitor the contraction of the gels over time (e.g., 24, 48, 72 hours).

-

At each time point, photograph the gels and measure their diameter or area using image analysis software.

-

Calculate the percentage of gel contraction relative to the initial gel size.

-

Co-Immunoprecipitation of Periostin and Collagen I

Objective: To demonstrate a direct protein-protein interaction between Periostin and Collagen I.

Methodology:

-

Protein Extraction:

-

Lyse cells or tissues expressing both Periostin and Collagen I in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody specific for Collagen I overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody specific for Periostin.

-

A band corresponding to the molecular weight of Periostin in the immunoprecipitated sample indicates an interaction with Collagen I.

-

Conclusion and Future Directions

Periostin is a pivotal matricellular protein that orchestrates ECM remodeling in a context-dependent manner. Its roles in collagen fibrillogenesis, cross-linking, and interaction with key signaling pathways like TGF-β make it a significant player in tissue homeostasis, repair, and the pathogenesis of fibrotic diseases and cancer. The quantitative data from knockout models and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of Periostin.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which different Periostin splice variants modulate ECM remodeling.

-

Identifying novel interacting partners of Periostin in specific disease contexts.

-

Developing targeted therapies that modulate Periostin expression or its interaction with other proteins to treat fibrotic disorders and cancer.

By continuing to unravel the complexities of Periostin's function, we can pave the way for innovative therapeutic strategies that target the ECM to combat a wide range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-conferences.org [bio-conferences.org]

- 5. Periostin regulates collagen fibrillogenesis and the biomechanical properties of connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Periostin and matrix stiffness combine to regulate myofibroblast differentiation and fibronectin synthesis during palatal healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. f1000research.com [f1000research.com]

- 10. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Periostin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a secreted, non-structural matricellular protein that has emerged as a critical regulator in a wide array of biological processes. Initially identified for its specific expression in bone-related tissues, its role has expanded to encompass tissue remodeling, fibrosis, inflammation, and cancer progression. Periostin interacts with various cell surface receptors, primarily integrins, and other extracellular matrix (ECM) components to modulate key signaling pathways. This guide provides a comprehensive overview of the discovery, molecular characteristics, and functional analysis of Periostin, offering detailed experimental protocols and summarizing key quantitative data to support further research and therapeutic development.

Discovery and Initial Characterization

Periostin was first identified in 1993 from a mouse pre-osteoblastic cell line (MC3T3-E1) through a process of subtraction hybridization aimed at isolating genes specifically expressed in osteoblasts but not in fibroblasts (NIH3T3 cells). The protein was originally named Osteoblast-Specific Factor 2 (OSF-2). Subsequent research revealed its high expression in the periosteum and periodontal ligament, leading to its renaming as "Periostin" to reflect this tissue specificity.

Initial characterization demonstrated that Periostin is a disulfide-linked, secreted protein with a molecular weight of approximately 90 kDa. Early functional assays showed that purified Periostin could support the attachment and spreading of osteoblastic cells, an effect that was inhibited by anti-Periostin antiserum, indicating a role in cell adhesion. Furthermore, its expression was found to be significantly increased by Transforming Growth Factor Beta (TGF-β), a key cytokine involved in bone formation and matrix deposition.

Experimental Workflow for Discovery

The discovery of Periostin involved a multi-step process to isolate differentially expressed genes in an osteoblastic cell line.

Caption: Workflow for the discovery of Periostin via subtraction hybridization.

Gene and Protein Structure

The human Periostin gene (POSTN) is located on chromosome 13q13.3 and consists of 23 exons. The resulting protein is a multi-domain, secreted glycoprotein.

Protein Domains

Structurally, Periostin is composed of:

-

Signal Peptide: Directs the protein for secretion out of the cell.

-

EMI Domain: A small, cysteine-rich N-terminal domain that is involved in protein-protein interactions and the formation of multimers.

-

Fasciclin-1 (FAS1) Domains: Four tandemly repeated domains that are crucial for binding to cell surface integrins, such as αvβ3, αvβ5, and α6β4.[1] The second FAS1 domain, in particular, has been identified as a key binding site for integrins αvβ3 and αvβ5.[2]

-

C-terminal Region: A hydrophilic and variable region that results from alternative splicing of exons 17-21. This domain is known to interact with other ECM proteins, including collagen, fibronectin, and tenascin-C, as well as heparin.[1]

Caption: Domain organization of the Periostin protein.

Isoforms

Alternative splicing of the C-terminal region generates multiple Periostin isoforms.[1][3][4][5] At least four major isoforms have been described, and recent studies suggest up to ten or more may exist.[6][7] These isoforms are expressed differentially across various tissues and pathological conditions, suggesting they may have distinct biological functions. For example, specific isoforms have been shown to play different roles in tumor metastasis and TGF-β signaling.[8]

Key Signaling Pathways

Periostin exerts its biological functions primarily by binding to cell surface integrins and modulating downstream signaling cascades. This interaction is central to its role in cell adhesion, migration, proliferation, and survival.

Integrin / PI3K / Akt Pathway

A major pathway activated by Periostin is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation.

-

Binding: Secreted Periostin in the ECM binds to integrin receptors (e.g., αvβ3) on the cell surface.

-

Activation: This binding leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).

-

Signal Transduction: Activated FAK then recruits and activates PI3K.

-

Downstream Effects: PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate numerous downstream targets, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.

Caption: Periostin-activated PI3K/Akt signaling pathway.

Quantitative Data Summary

Periostin expression is tightly regulated and its levels, particularly in serum, are increasingly used as a biomarker for various diseases.

Serum Periostin Levels in Health and Disease

The concentration of Periostin in serum can distinguish between healthy and diseased states.

| Condition | Subject Group | Mean Serum Periostin Level (ng/mL) | Key Finding | Reference |

| Lung Cancer | Healthy Controls | 21.27 ± 3.42 | Significantly lower than NSCLC patients. | [9] |

| Benign Lung Disease | 24.11 ± 4.67 | Significantly lower than NSCLC patients. | [9] | |

| NSCLC Patients | 49.46 ± 8.46 | Elevated levels correlate with diagnosis. | [9] | |

| Systemic Sclerosis | Healthy Controls | 27.7 ± 7.3 | Significantly lower than SSc patients. | [10] |

| SSc Patients | 32.7 ± 8.0 | Elevated levels in SSc. | [10] | |

| Multiple Myeloma | Without Bone Marrow Fibrosis | 17.97 | Lower than patients with fibrosis. | [11] |

| With Bone Marrow Fibrosis | 29.22 | Significantly higher in patients with fibrosis. | [11] | |

| Healthy State | Healthy Male Donors | 123.81 (Range: 47.55 – 200.71) | Establishes a baseline range. | [12] |

Periostin Expression and Functional Impact

Periostin expression directly influences cellular behavior and tissue characteristics.

| Context | Measurement | Result | Implication | Reference |

| Gastric Cancer | Protein Expression vs. Benign Disease | 2.5 to 4-fold increase | Overexpression correlates with tumor progression. | [13] |

| Cell Adhesion | Adhesion to Tenascin-C | 9.87-fold increase with POSTN | Periostin enhances cell binding to ECM. | |

| Adhesion to Laminin | 8.62-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||

| Adhesion to Collagen I | 6.38-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||

| Adhesion to Fibronectin | 5.94-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||

| ECM Interaction | Binding to Collagen Type I | Direct protein-protein interaction confirmed | Regulates collagen fibrillogenesis and tissue biomechanics. | |

| Binding to Fibronectin | Direct binding via EMI domain | Facilitates ECM assembly and organization. | [4] |

Note: Binding affinity data (e.g., KD values) for Periostin interactions are not widely reported in the literature with specific numerical values, but studies confirm direct, specific binding to partners like Collagen I and integrins.

Detailed Experimental Protocols

The characterization of Periostin relies on a variety of standard molecular and cell biology techniques.

Protocol: Subtraction Hybridization

This technique was fundamental to the initial discovery of Periostin for identifying genes enriched in one cell population compared to another.

-

RNA Isolation: Isolate total RNA from both the 'tester' (e.g., MC3T3-E1 osteoblasts) and 'driver' (e.g., NIH3T3 fibroblasts) cell populations. Purify poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: Synthesize first-strand cDNA from the mRNA of both populations using reverse transcriptase and oligo(dT) primers. Subsequently, synthesize the second strand to create double-stranded cDNA (ds-cDNA).

-

Adaptor Ligation: Ligate two different adaptors (Adaptor 1 and Adaptor 2R) to separate aliquots of the tester ds-cDNA. The driver cDNA remains without adaptors.

-

First Hybridization: Add an excess of driver cDNA to each of the adaptor-ligated tester cDNA samples. Denature the cDNA mixture at 98°C and then allow it to anneal at 68°C for 8-12 hours. This step enriches for differentially expressed sequences as common sequences form hybrids.

-

Second Hybridization: Combine the two samples from the first hybridization. Add fresh denatured driver cDNA and allow a second round of hybridization. This further enriches the desired target sequences.

-

PCR Amplification: Add primers corresponding to the ligated adaptors. Perform PCR. Only the desired differentially expressed tester cDNAs, which have different adaptors at each end, will be amplified exponentially.

-

Analysis: Analyze the amplified products by gel electrophoresis. These products can then be cloned into a vector to create a subtracted library for screening and sequencing.

Protocol: Western Blotting for Periostin Detection

Western blotting is used to detect and quantify Periostin protein levels in cell lysates or tissue extracts.

-

Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 90 minutes at 4°C.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Periostin (e.g., rabbit polyclonal anti-Periostin) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Periostin typically appears as a band or doublet around 90-93 kDa.

Protocol: Immunohistochemistry (IHC) for Periostin Localization

IHC is used to visualize the location and distribution of Periostin within tissue sections.

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the slides by incubating in xylene (2x 10 min). Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, pH 6.0) and heating at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

-

Blocking: Rinse with PBS and block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate sections with the primary anti-Periostin antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: After washing in PBS, apply a biotinylated secondary antibody for 1 hour, followed by an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

-

Visualization: Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with permanent mounting medium.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Periostin

A sandwich ELISA is a highly sensitive method for quantifying Periostin concentrations in serum, plasma, or cell culture supernatants.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human Periostin. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block any remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add serially diluted Periostin standards and appropriately diluted samples (e.g., serum diluted 1:50 or 1:100) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for Periostin and incubate for 1 hour.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-45 minutes.

-

Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes, allowing a blue color to develop.

-

Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow. Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of Periostin in the samples.[1][4]

Conclusion

Periostin has transitioned from an obscure osteoblast-specific factor to a protein of significant interest in diverse fields including oncology, immunology, and regenerative medicine. Its role as a key modulator of the extracellular matrix and cell signaling makes it a compelling target for diagnostic and therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued investigation of Periostin's complex biology, with the ultimate goal of translating this knowledge into clinical applications for diseases characterized by tissue remodeling and fibrosis.

References

- 1. pnas.org [pnas.org]

- 2. Periostin regulates collagen fibrillogenesis and the biomechanical properties of connective tissues | Semantic Scholar [semanticscholar.org]

- 3. Periostin and matrix stiffness combine to regulate myofibroblast differentiation and fibronectin synthesis during palatal healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation Constant - Overview | Malvern Panalytical [malvernpanalytical.com]

- 6. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Periostin Promotes Atrioventricular Mesenchyme Matrix Invasion and Remodeling Mediated by Integrin Signaling through Rho/PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Periostin Regulates Collagen Fibrillogenesis and the Biomechanical Properties of Connective Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional role of periostin in development and wound repair: implications for connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Periostin secreted by epithelial ovarian carcinoma is a ligand for alpha(V)beta(3) and alpha(V)beta(5) integrins and promotes cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PERIOSTIN regulates MMP-2 expression via the αvβ3 integrin/ERK pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revisiting the Tenascins: Exploitable as Cancer Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Periostin Signaling: A Technical Deep Dive into Cellular Functions

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways mediated by Periostin (POSTN), a matricellular protein implicated in a wide array of cellular functions and pathological processes. This document details the intricate signaling cascades, presents quantitative data on its functional effects, and offers detailed protocols for key experimental analyses.

Introduction to Periostin

Periostin is a secreted extracellular matrix (ECM) protein that plays a pivotal role in tissue development, remodeling, and repair.[1] It is expressed in collagen-rich connective tissues and is upregulated in response to tissue injury and in various disease states, including cancer and fibrotic diseases.[1][2] Periostin functions by interacting with cell surface receptors, primarily integrins, to activate intracellular signaling pathways that modulate cell behavior, including adhesion, migration, proliferation, and survival.[3][4]

Core Periostin Signaling Pathways

Periostin exerts its pleiotropic effects by engaging with specific integrin heterodimers, such as αvβ3, αvβ5, and α6β4, on the cell surface.[5] This interaction triggers the recruitment and activation of downstream signaling molecules, leading to the initiation of several key signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of cell survival, proliferation, and growth. Upon Periostin binding to integrins, PI3K is recruited to the plasma membrane and activated. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell cycle progression.[5]

FAK/Src Signaling Pathway

Focal Adhesion Kinase (FAK) and Src kinase are key regulators of cell adhesion, migration, and invasion. The binding of Periostin to integrins leads to the clustering of integrins and the autophosphorylation and activation of FAK. Activated FAK then recruits and activates Src, forming a dual kinase complex that phosphorylates downstream substrates, including paxillin (B1203293) and p130Cas, to promote the assembly and turnover of focal adhesions, which are crucial for cell motility.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Periostin-integrin interaction can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[6]

Quantitative Data on Periostin's Cellular Functions

The functional consequences of Periostin signaling have been quantified in numerous studies. The following tables summarize key findings on the effects of Periostin on cell proliferation, migration, and adhesion.

Table 1: Effect of Periostin on Cell Proliferation

| Cell Type | Experimental Condition | Fold Change in Proliferation | Reference |

| Autosomal Dominant Polycystic Kidney (ADPKD) cells | 100 ng/ml Periostin for 72h | 1.28 ± 0.03 | [7] |

| Keloid Fibroblasts (Hypoxia) | shRNA knockdown of Periostin | -0.13 (at 24h), -0.11 (at 48h), -0.16 (at 72h) | [8] |

| Prostate Cancer Cells (PC3) | Periostin overexpression | Increased OD from day 4 | [9] |

| Prostate Cancer Cells (DU145) | Periostin overexpression | Increased OD from day 6 | [9] |

Table 2: Effect of Periostin on Cell Migration and Invasion

| Cell Type | Assay | Experimental Condition | Quantitative Effect | Reference |

| Prostate Cancer Cells (PC3) | Transwell Invasion | Periostin overexpression | ~2.4-fold increase in invasive cells | [10] |

| Prostate Cancer Cells (DU145) | Transwell Invasion | Periostin overexpression | ~2.0-fold increase in invasive cells | [10] |

| Prostate Cancer Cells (PC3) | Wound Healing | Periostin overexpression | 57.2% vs 30.6% wound closure | [10] |

| Prostate Cancer Cells (DU145) | Wound Healing | Periostin overexpression | 48.2% vs 15.6% wound closure | [10] |

| Melanoma Cells (B16-BL6) | Wound Healing | Coating with Periostin | Significantly increased rate of wound closure | [11] |

| Osteoblast-like Cells (MG-63) | Adhesion Assay | 50 ng/mL Periostin | Significant increase in adherent cells at 40 & 60 min | [12] |

Table 3: Effect of Periostin on Cell Adhesion

| Cell Type | Substrate | Experimental Condition | Fold Change in Adhesion | Reference |

| Pre-osteoblastic Cells (MC3T3-E1) | Type-I Collagen | Periostin overexpression | 6.38 | [13] |

| Pre-osteoblastic Cells (MC3T3-E1) | Fibronectin | Periostin overexpression | 5.94 | [13] |

| Pre-osteoblastic Cells (MC3T3-E1) | Laminin | Periostin overexpression | 8.62 | [13] |

| Pre-osteoblastic Cells (MC3T3-E1) | Tenascin | Periostin overexpression | 9.87 | [13] |

| Pre-osteoblastic Cells (MC3T3-E1) | Vitronectin | Periostin overexpression | 4.46 | [13] |

Detailed Experimental Protocols

To facilitate the study of Periostin signaling, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Periostin Interaction

This protocol is designed to identify proteins that interact with Periostin in a cellular context.

Protocol:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[14]

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[15]

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against Periostin and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[14]

Western Blotting for Signaling Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key signaling proteins downstream of Periostin.

Protocol:

-

Protein Extraction and Quantification: Lyse cells as described in the Co-IP protocol and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Transwell Migration Assay

This assay quantifies the migratory response of cells to a chemoattractant, such as Periostin.[16]

Protocol:

-

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add medium containing Periostin (as the chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-48 hours).

-

Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution such as crystal violet.[17] Count the stained cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration in a two-dimensional context.[18][19]

Protocol:

-

Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing the experimental treatment (e.g., recombinant Periostin or a signaling inhibitor).

-

Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure can be calculated as the change in wound area over time.[3]

Immunofluorescence Staining for Protein Localization

This technique allows for the visualization of the subcellular localization of Periostin and its associated signaling molecules.[20][21][22]

Protocol:

-

Cell Seeding and Treatment: Grow cells on glass coverslips and treat as required.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the protein of interest (e.g., anti-Periostin or anti-integrin αvβ3) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Conclusion

Periostin is a critical regulator of a multitude of cellular processes through the activation of distinct signaling pathways. A thorough understanding of these pathways and their downstream effects is essential for the development of novel therapeutic strategies targeting diseases where Periostin is dysregulated. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Periostin promotes fibrosis and predicts progression in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Periostin: biology and function in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Periostin expression and epithelial-mesenchymal transition in cancer: a review and an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]

- 7. Periostin induces proliferation of human autosomal dominant polycystic kidney cells through αV-integrin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Periostin Is a Key Niche Component for Wound Metastasis of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of Periostin in Adhesion and Migration of Bone Remodeling Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 18. med.virginia.edu [med.virginia.edu]

- 19. Wound healing assay | Abcam [abcam.com]

- 20. arigobio.com [arigobio.com]

- 21. biotium.com [biotium.com]

- 22. scbt.com [scbt.com]

- 23. bicellscientific.com [bicellscientific.com]

The Role of Periostin in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periostin (POSTN), a matricellular protein of the fasciclin family, has emerged as a critical regulator of embryonic development. While not essential for embryonic viability, its dynamic expression patterns and multifaceted functions are integral to the morphogenesis of a diverse range of tissues and organ systems. This technical guide provides an in-depth exploration of the role of Periostin during embryogenesis, with a focus on its expression, function, and the intricate signaling networks it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involving Periostin, offering a comprehensive resource for researchers and professionals in the fields of developmental biology and drug development.

Introduction to Periostin

Periostin, originally identified as osteoblast-specific factor 2 (OSF-2), is a secreted, disulfide-linked protein that functions as a key component of the extracellular matrix (ECM).[1] It is characterized by an N-terminal EMI domain, four tandem fasciclin I (FAS1) domains, and a variable C-terminal domain.[1] These domains mediate interactions with a variety of other ECM proteins, including collagen, fibronectin, and tenascin-C, as well as with cell surface receptors, primarily integrins.[2][3] Through these interactions, Periostin plays a pivotal role in cell adhesion, migration, proliferation, and differentiation, as well as in the organization and mechanical properties of the ECM.[1] While its expression is limited in most adult tissues, it is highly upregulated during embryogenesis, wound healing, and in various pathological conditions, including fibrosis and cancer.[1][4]

Expression of Periostin During Embryonic Development

Periostin exhibits a dynamic and tissue-specific expression pattern throughout embryonic development. Its expression is particularly prominent in tissues undergoing significant remodeling and mechanical stress.

Cardiac Development

During cardiac morphogenesis, Periostin is robustly expressed in the developing heart, particularly in the endocardial cushions of the atrioventricular (AV) canal and outflow tract (OFT), which give rise to the heart valves and septa.[5][6] Expression is first detected around embryonic day (E) 9.5 in the mouse in mesenchymal cells following epithelial-to-mesenchymal transition (EMT).[7][8] Its expression continues in the developing valve leaflets and chordae tendineae.[6] Notably, Periostin is expressed by cardiac fibroblasts but is absent from cardiomyocytes.[9]

Skeletal and Dental Development

Periostin is highly expressed in the periosteum, the connective tissue surrounding bone, where it plays a role in bone formation and growth.[10] In dental development, Periostin expression is first observed in the first branchial arch epithelium at E9.5 and subsequently shifts to the underlying ectomesenchyme.[11][12] It is asymmetrically localized during early epithelial-mesenchymal interactions and is also present in dental papilla cells and odontoblasts during later stages of tooth formation.[11][12]

Other Tissues

Periostin expression has also been documented in other developing tissues, including the placenta and the periodontal ligament.[1][13]

Functional Roles of Periostin in Embryogenesis

Periostin's function in embryonic development is intrinsically linked to its ability to modulate cell-matrix interactions and influence cell behavior.

Cell Adhesion, Migration, and Differentiation

The FAS1 domains of Periostin interact with integrin receptors on the cell surface, such as αvβ3 and αvβ5, to promote cell adhesion and migration.[2][10] This is crucial for processes like the migration of mesenchymal cells into the cardiac cushions during heart valve formation.[11] Periostin also influences the differentiation of various cell types. For instance, in the developing heart, it is thought to promote the differentiation of mesenchymal cells into a fibroblastic lineage while inhibiting alternative differentiation pathways.[6]

Extracellular Matrix Organization and Remodeling

Periostin plays a significant role in the assembly and organization of the ECM. It can directly bind to collagen I and V, fibronectin, and tenascin-C, facilitating the formation of a structured and functional matrix.[2][3] This interaction is critical for the mechanical integrity of developing tissues. Studies on Periostin knockout mice have revealed defects in collagen fibrillogenesis, leading to abnormalities in tissues subjected to high mechanical stress.

Insights from Periostin Knockout Models

The generation of Periostin knockout (Postn-/-) mice has provided invaluable insights into its function. While Postn-/- embryos are grossly normal and viable, a significant portion die postnatally.[1][13] Surviving knockout mice exhibit a range of phenotypes, including dwarfism, incisor enamel defects, and an early-onset periodontal disease-like phenotype.[13] In the heart, the absence of Periostin leads to abnormalities in valve structure and a reduced ability of fibroblasts to respond to TGF-β.[7] These findings underscore the critical role of Periostin in postnatal tissue maturation and homeostasis rather than in embryonic survival.

Periostin in Developmental Signaling Pathways

Periostin's functions are mediated through its complex interplay with several key signaling pathways that govern embryonic development.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a major regulator of Periostin expression. TGF-β1 has been shown to significantly increase Periostin mRNA levels.[5] There is also evidence of a feedback loop where Periostin can modulate TGF-β signaling. Knockdown of Periostin has been shown to decrease TGF-β-induced phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[14] This interplay is crucial for processes like cardiac valve development and fibrosis.[2][15]

Bone Morphogenetic Protein (BMP) Signaling

BMPs, members of the TGF-β superfamily, also play a critical role in regulating Periostin expression, particularly during cardiac development. BMP-2 has been shown to induce Periostin expression in atrioventricular cushion mesenchymal cells.[11][16] This induction is mediated through BMP receptors and the downstream Smad signaling pathway.[11] The BMP-Periostin axis is essential for the maturation of cardiac cushions into functional valve leaflets.[15][17]

Wnt Signaling

The Wnt signaling pathway, crucial for numerous developmental processes, also interacts with Periostin. Periostin can activate the Wnt/β-catenin pathway by inhibiting sclerostin, an antagonist of the pathway.[10] This interaction is important for osteoblast differentiation and bone formation. Additionally, Periostin can promote the phosphorylation of LRP6, a Wnt co-receptor, leading to the activation of β-catenin signaling.[18]

Data Presentation

Quantitative Expression of Periostin mRNA

| Tissue/Cell Type | Developmental Stage (Mouse) | Method | Fold Change/Relative Expression | Reference |

| Heart (ventricles) | E14 (Tgfβ2 null vs. WT) | Semi-quantitative RT-PCR | ~15.6-fold decrease | [15] |

| Heart | E13 (heterozygote vs. WT) | RT-PCR | ~50% reduction | [7] |

| Incisor (TGF-β1 null vs. WT) | Postnatal | Real-time RT-PCR | ~25% reduction | [17] |

| Dental Pulp Stem Cells | In vitro (TGF-β1 20ng/ml vs. control) | Protein Expression | Statistically significant increase | [5] |

| Regenerated Dental Pulp | In vivo | qPCR | ~26-fold increase | [19] |

Note: Much of the available data on Periostin expression is qualitative or semi-quantitative. Further research is needed to establish a comprehensive quantitative map of Periostin expression during embryogenesis.

Experimental Protocols

Whole-Mount In Situ Hybridization for Periostin in Mouse Embryos

This protocol is adapted for the detection of Periostin mRNA in E8.5 to E12.5 mouse embryos.

Probe Preparation:

-

Linearize a plasmid containing the Periostin cDNA template.

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.

-

Purify the probe and verify its integrity and concentration.

Embryo Preparation and Hybridization:

-

Dissect mouse embryos at the desired stage (e.g., E12.5) in ice-cold PBS and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

-

Dehydrate embryos through a graded methanol (B129727) series and store at -20°C.

-

Rehydrate embryos through a descending methanol series into PBST (PBS with 0.1% Tween-20).

-

Treat with Proteinase K (10 µg/mL in PBST) to increase probe permeability. The duration depends on the embryonic stage and should be optimized.

-

Post-fix in 4% PFA/0.2% glutaraldehyde (B144438) in PBST.

-

Pre-hybridize in hybridization buffer (50% formamide (B127407), 5x SSC, 1% SDS, 50 µg/mL heparin, 50 µg/mL yeast RNA) for at least 1 hour at 65-70°C.

-

Hybridize overnight at 65-70°C in hybridization buffer containing the DIG-labeled Periostin probe (0.1-1 µg/mL).

Washing and Detection:

-

Perform a series of stringent washes in pre-warmed wash solutions (containing formamide and SSC) at 65-70°C to remove unbound probe.

-

Treat with RNase A to reduce background.

-

Block with a blocking solution (e.g., 10% sheep serum in TBST) for 1-2 hours at room temperature.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively with TBST.

-

Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, until the desired color intensity is reached.

-

Stop the reaction, postfix the embryos, and clear for imaging.[12][20][21][22][23][24]

Immunohistochemistry for Periostin in Embryonic Tissues

This protocol describes the detection of Periostin protein in paraffin-embedded embryonic tissue sections.

-

Tissue Preparation: Fix embryos in 4% PFA, dehydrate, and embed in paraffin. Cut 5-7 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂ in methanol and block non-specific binding sites with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for Periostin overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification and Detection: Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent. Develop the signal with a peroxidase substrate such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear in xylene, and mount with a coverslip.

Generation of Periostin Knockout (Postn-/-) Mice

The generation of knockout mice typically involves homologous recombination in embryonic stem (ES) cells.

-

Targeting Vector Construction: Design a targeting vector to replace a critical exon or exons of the Postn gene with a selection cassette (e.g., a neomycin resistance gene). The vector should contain homology arms flanking the targeted region.

-

ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for cells that have incorporated the vector using an appropriate antibiotic.

-

Screening for Homologous Recombinants: Screen the selected ES cell clones by PCR and Southern blotting to identify those in which homologous recombination has occurred correctly.

-

Blastocyst Injection and Chimera Generation: Inject the targeted ES cells into blastocysts from a donor mouse and transfer the blastocysts into a pseudopregnant female. The resulting offspring (chimeras) will be a mix of cells from the host blastocyst and the injected ES cells.

-

Germline Transmission: Breed the chimeric mice with wild-type mice. Genotype the offspring to identify those that have inherited the targeted allele through the germline.

-

Generation of Homozygous Knockouts: Intercross heterozygous mice to generate homozygous Postn-/- mice.[6][13][25]

Conclusion

Periostin is a pivotal matricellular protein that orchestrates key events in embryonic development, particularly in tissues undergoing extensive morphogenesis and remodeling. Its intricate interactions with the TGF-β, BMP, and Wnt signaling pathways highlight its role as a central node in the complex network of developmental regulation. While much has been elucidated about its function, further research, particularly quantitative proteomic and transcriptomic analyses at different developmental stages, will provide a more complete understanding of its precise roles. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Periostin in developmental disorders and regenerative medicine.

References

- 1. periostin Null Mice Exhibit Dwarfism, Incisor Enamel Defects, and an Early-Onset Periodontal Disease-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Periostin in cardiovascular disease and development: a tale of two distinct roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Mount In Situ Hybridization to Embryos and Embryonic Tissues | Springer Nature Experiments [experiments.springernature.com]

- 4. Periostin gene expression in neu-positive breast cancer cells is regulated by a FGFR signaling cross talk with TGFβ/PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]